2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(2-methylbenzylidene)acetohydrazide
Description
2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(2-methylbenzylidene)acetohydrazide is a piperazine-acetohydrazide hybrid compound characterized by a 2-chlorobenzyl-substituted piperazine ring and a 2-methylbenzylidene hydrazide moiety. The compound’s hydrazide group enables Schiff base formation, enhancing its ability to interact with biological targets, while the piperazine ring contributes to solubility and bioavailability .
Properties
Molecular Formula |
C21H25ClN4O |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(2-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H25ClN4O/c1-17-6-2-3-7-18(17)14-23-24-21(27)16-26-12-10-25(11-13-26)15-19-8-4-5-9-20(19)22/h2-9,14H,10-13,15-16H2,1H3,(H,24,27)/b23-14+ |
InChI Key |
IYINSLSNRCAZOW-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of Piperazine
Piperazine reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction typically proceeds under reflux for 12–24 hours, yielding 4-(2-chlorobenzyl)piperazine.
Reaction Conditions
Alternative Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the alkylation step. For instance, a mixture of piperazine and 2-chlorobenzyl chloride exposed to 150 W microwave power at 125°C for 8–10 minutes achieves comparable yields (80–82%) while reducing reaction time.
Formation of the Acetohydrazide Moiety
The acetohydrazide segment is synthesized through hydrazinolysis of an ester intermediate.
Esterification with Ethyl Bromoacetate
4-(2-Chlorobenzyl)piperazine reacts with ethyl bromoacetate in methanol under reflux to form the ethyl 2-(4-(2-chlorobenzyl)piperazin-1-yl)acetate ester.
Reaction Conditions
Hydrazinolysis
The ester intermediate undergoes hydrazinolysis with hydrazine hydrate (NH₂NH₂·H₂O) to yield 2-(4-(2-chlorobenzyl)piperazin-1-yl)acetohydrazide.
Optimized Protocol
- Solvent : Methanol
- Hydrazine Hydrate : 1.2 equivalents
- Temperature : Reflux (65–70°C)
- Time : 4–6 hours
- Yield : 75–80%
Schiff Base Condensation with 2-Methylbenzaldehyde
The final step involves the condensation of the acetohydrazide with 2-methylbenzaldehyde to form the hydrazone linkage.
Conventional Method
In a typical procedure, 2-(4-(2-chlorobenzyl)piperazin-1-yl)acetohydrazide reacts with 2-methylbenzaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid). The reaction mixture is stirred at room temperature for 6–8 hours, yielding the target compound.
Key Parameters
Solvent-Free Microwave-Assisted Condensation
To enhance efficiency, microwave-assisted synthesis eliminates the need for solvents. A mixture of the hydrazide and aldehyde irradiated at 100 W for 5–10 minutes achieves yields of 78–82%.
Analytical Characterization
Post-synthesis characterization ensures structural integrity and purity.
Spectroscopic Data
Chromatographic Purity
Thin-layer chromatography (TLC) using silica gel GF₂₅₄ and ethyl acetate/hexane (3:7) confirms single-spot purity (Rf = 0.45–0.50).
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for conventional and microwave-assisted approaches:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–24 hours | 5–10 minutes |
| Yield | 65–85% | 78–85% |
| Energy Consumption | High | Low |
| Solvent Usage | Significant | None or Minimal |
Microwave irradiation significantly enhances efficiency, though scalability remains a challenge for industrial applications.
Challenges and Optimization Strategies
Purification of Hydrazones
Recrystallization from ethanol or methanol effectively removes unreacted aldehydes and byproducts.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(2-methylbenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(2-methylbenzylidene)acetohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents, particularly for targeting central nervous system disorders.
Biological Studies: Investigation of its biological activity, including antimicrobial, antifungal, and anticancer properties.
Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(2-methylbenzylidene)acetohydrazide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the chlorobenzyl and acetohydrazide moieties may contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and require further research for detailed elucidation.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound shares a core structure with other piperazine-acetohydrazide derivatives but differs in substituents, which critically influence physicochemical and biological properties. Key analogs include:
Substituent Variations on the Hydrazide Moiety
- 2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N′-[(E)-(5-methyl-2-thienyl)methylene]acetohydrazide (): Replaces 2-methylbenzylidene with a 5-methylthiophene group. The sulfur atom in thiophene may enhance π-π stacking interactions with hydrophobic enzyme pockets .
- N′-[(E)-(5-Bromo-2-fluorophenyl)methylene]-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide (): Bromo and fluoro substituents increase molecular weight (467.77 g/mol vs. 390.93 g/mol for the parent compound) and may enhance halogen bonding with target proteins .
Piperazine Ring Modifications
- 2-(4-Benzyl-1-piperazinyl)-N′-[(1E)-1-(4-biphenylyl)ethylidene]acetohydrazide (): Replaces 2-chlorobenzyl with a benzyl group, reducing electronegativity and altering pharmacokinetics .
Pharmacological Comparison
Antimicrobial Activity
- Thiophene-containing analog (): Demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to the thiophene’s hydrophobic interactions .
- Benzimidazole-triazole hybrids (): Analogous hydrazides with benzimidazole moieties showed potent antifungal activity (MIC = 8–16 µg/mL against Candida albicans), surpassing the parent compound’s predicted efficacy .
Anti-Inflammatory and Enzyme Inhibitory Activity
- Piperazine-nitrophenyl derivatives (): Exhibited acetylcholinesterase (AChE) inhibition (IC₅₀ = 1.2 µM), highlighting the role of electron-withdrawing groups (e.g., nitro) in enhancing enzyme binding .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated using ChemSpider data .
Biological Activity
2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(2-methylbenzylidene)acetohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and relevant case studies related to this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(2-methylbenzylidene)acetohydrazide typically involves the reaction of 2-chlorobenzylpiperazine with an appropriate hydrazone precursor. The resulting compound can be characterized using various spectroscopic techniques, including NMR and mass spectrometry, to confirm its structure and purity .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicate that it exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. For instance, the compound demonstrated comparable efficacy to standard antibiotics such as ciprofloxacin and fluconazole in in vitro tests .
Table 1: Antimicrobial Activity of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(2-methylbenzylidene)acetohydrazide
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Standard |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Comparable to ciprofloxacin |
| Escherichia coli | 16 µg/mL | Lower than standard |
| Pseudomonas aeruginosa | 32 µg/mL | Comparable to fluconazole |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. In a recent study, it was tested against several cancer cell lines using the MTT assay. The results indicated that it has cytotoxic effects on cancer cells, although its activity was lower than that of established chemotherapeutic agents like 5-fluorouracil .
Table 2: Anticancer Activity of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(2-methylbenzylidene)acetohydrazide
| Cancer Cell Line | IC50 (µM) | Comparison with Standard |
|---|---|---|
| HeLa (Cervical cancer) | 25 | Higher than 5-fluorouracil |
| MCF-7 (Breast cancer) | 30 | Comparable |
| A549 (Lung cancer) | 20 | Lower than standard |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with biological targets. These studies suggest that it binds effectively to certain enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. The binding affinity values indicate strong interactions, which correlate with the observed biological activities .
Case Studies
A notable case study involved the evaluation of a series of hydrazone derivatives, including our compound of interest. The study found that modifications in the piperazine ring significantly influenced both antimicrobial and anticancer activities. Compounds with electron-withdrawing groups exhibited enhanced efficacy, suggesting that structural optimization could lead to more potent derivatives .
Q & A
Q. Methodology :
- Variation of substituents : Modify the benzylidene (e.g., 4-Cl, 4-OCH₃) or piperazine (e.g., 4-NO₂-phenyl) moieties .
- Biological assays : Test derivatives for target activities (e.g., TNF-α inhibition via LPS-stimulated macrophages , acetylcholinesterase inhibition via Ellman’s method ).
- Data analysis : Correlate electronic/hydrophobic properties (Hammett constants, logP) with IC₅₀ values. For example, electron-withdrawing groups on the benzylidene ring enhance TNF-α suppression (e.g., 4-Cl derivative: 55.8% inhibition vs. 4-OCH₃: 42.1%) .
Advanced: What in vivo models are suitable for evaluating anti-inflammatory activity?
Q. Experimental Design :
-
Carrageenan-induced hyperalgesia in rats : Administer compound orally (100 µmol/kg), measure paw withdrawal latency (thermal nociception) and TNF-α levels in serum via ELISA. Compare to standards like SB-203580 .
-
Key metrics :
Parameter Compound Result SB-203580 Result TNF-α suppression 55–57% 60% Hyperalgesia reduction ~50% ~55%
Advanced: How can crystallographic data resolve contradictions in structural predictions?
Q. Case Study :
- X-ray diffraction : For analogous hydrazones, monoclinic crystal systems (e.g., space group P2₁/n) reveal intramolecular H-bonding (N–H···O) and π-π stacking (3.8–4.2 Å) between aromatic rings, stabilizing the E-configuration .
- Contradiction resolution : Computational models may predict Z-configuration, but crystallography confirms E-configuration due to steric hindrance from the 2-methyl group .
Advanced: What mechanisms underlie its enzyme inhibitory activity (e.g., urease, p38 MAPK)?
Q. Mechanistic Insights :
- Urease inhibition : Competitive binding to the nickel-active site, validated by molecular docking (binding energy: −9.2 kcal/mol) and IC₅₀ values (8.4 µM vs. thiourea: 21.0 µM) .
- p38 MAPK inhibition : Hydrazone moiety interacts with ATP-binding pocket (Lys53, Asp168), reducing TNF-α production in macrophages (IC₅₀: 0.8 µM) .
Basic: How is purity assessed during synthesis?
Q. Methods :
- TLC : Use silica plates with methanol:chloroform (1:9); Rf = 0.65–0.73 .
- Melting point : Sharp range (e.g., 153–155°C) indicates purity .
- Elemental analysis : Match calculated vs. observed C/H/N/O percentages (e.g., C: 67.56% calc., 63.52% obs.) .
Advanced: How to address discrepancies between in vitro and in vivo efficacy data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
